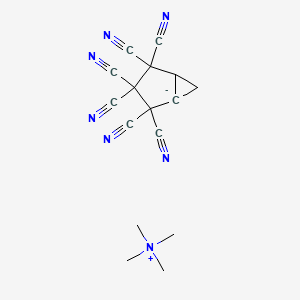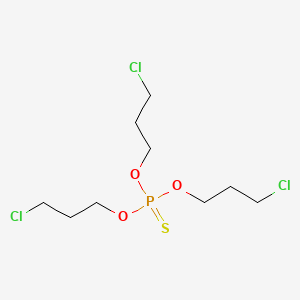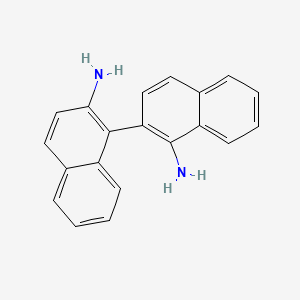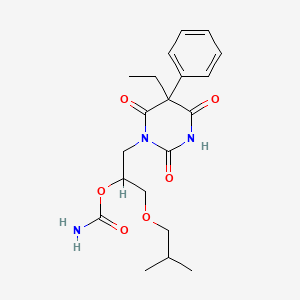
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-ethyl-1-(2-hydroxy-3-isobutoxypropyl)-5-phenyl-, carbamate (ester) is a complex organic compound derived from barbituric acid. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for barbiturate drugs. This specific derivative is characterized by the presence of ethyl, hydroxy, isobutoxypropyl, and phenyl groups, as well as a carbamate ester functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of barbituric acid with various substituents. For this specific compound, the synthetic route may involve the following steps:
Condensation Reaction: Barbituric acid is reacted with ethyl bromide to introduce the ethyl group.
Hydroxy and Isobutoxypropyl Group Introduction: The hydroxy and isobutoxypropyl groups can be introduced through a multi-step reaction involving the appropriate alcohols and protecting groups.
Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate compound with an appropriate isocyanate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts such as Lewis acids for Friedel-Crafts reactions.
Solvents: Selection of suitable solvents like dichloromethane or toluene.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and prevent side reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate ester, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or Grignard reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry
Synthesis of Barbiturates: Used as an intermediate in the synthesis of various barbiturate drugs.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Research: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. The compound may bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include ion channels and neurotransmitter receptors, which modulate neuronal activity.
類似化合物との比較
Similar Compounds
Barbituric Acid: The parent compound, lacking the additional substituents.
Phenobarbital: A barbiturate with similar sedative effects but different substituents.
Thiopental: Another barbiturate used as an anesthetic.
Uniqueness
This specific compound is unique due to its combination of substituents, which may confer distinct pharmacological properties and reactivity compared to other barbiturates. The presence of the carbamate ester group also differentiates it from other similar compounds.
特性
CAS番号 |
64038-11-5 |
|---|---|
分子式 |
C20H27N3O6 |
分子量 |
405.4 g/mol |
IUPAC名 |
[1-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3-(2-methylpropoxy)propan-2-yl] carbamate |
InChI |
InChI=1S/C20H27N3O6/c1-4-20(14-8-6-5-7-9-14)16(24)22-19(27)23(17(20)25)10-15(29-18(21)26)12-28-11-13(2)3/h5-9,13,15H,4,10-12H2,1-3H3,(H2,21,26)(H,22,24,27) |
InChIキー |
SFZKMHDKOKGUPG-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC(C)C)OC(=O)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)

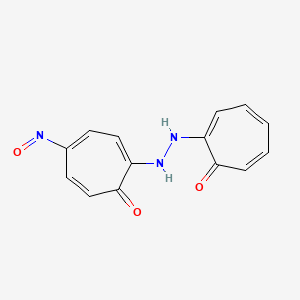
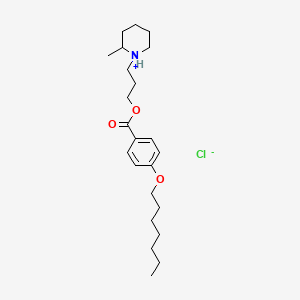
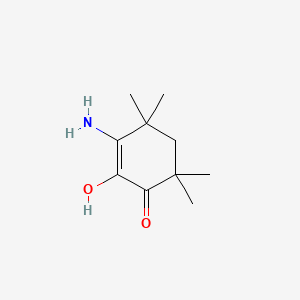
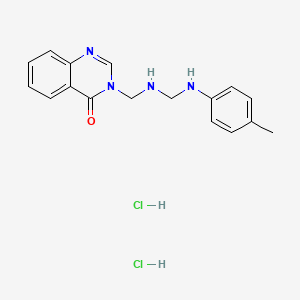
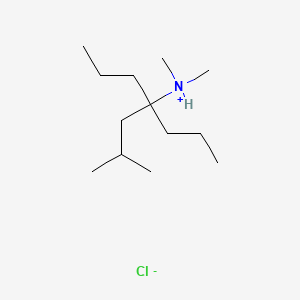
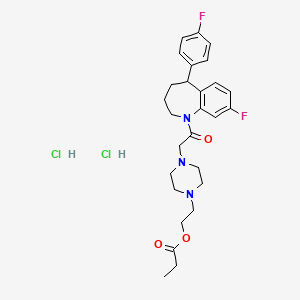

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
